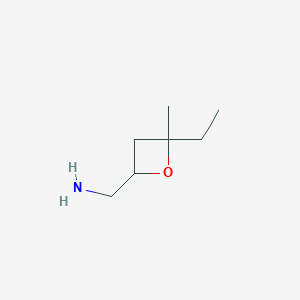

(4-Ethyl-4-methyloxetan-2-yl)methanamine

Beschreibung

(4-Ethyl-4-methyloxetan-2-yl)methanamine is a small organic compound featuring a strained oxetane ring substituted with ethyl and methyl groups at position 4, and a methanamine (-CH2NH2) group at position 2. Oxetanes, four-membered oxygen-containing rings, are known for their high ring strain, which influences reactivity and stability compared to larger heterocycles. This compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science, particularly in drug design where strained rings can enhance binding affinity or metabolic stability .

Eigenschaften

CAS-Nummer |

2007921-21-1 |

|---|---|

Molekularformel |

C7H15NO |

Molekulargewicht |

129.20 g/mol |

IUPAC-Name |

(4-ethyl-4-methyloxetan-2-yl)methanamine |

InChI |

InChI=1S/C7H15NO/c1-3-7(2)4-6(5-8)9-7/h6H,3-5,8H2,1-2H3 |

InChI-Schlüssel |

JECIHIGGUJZIPA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CC(O1)CN)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Mediated Hydrogenation

The foundational route described in USPTO patent 20150119589 employs palladium on carbon (Pd/C) under hydrogen pressure (10-20 atm) to reduce N-protected precursors. A representative experiment using 54.6 g of tert-butyl ((4-ethyl-4-methyloxetan-2-yl)methyl)carbamate achieved 89% conversion after 18 hours at 50°C in methanol, yielding 30.4 g of product (69.8% isolated yield).

Table 1: Hydrogenation Optimization Parameters

| Catalyst Loading | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5% Pd/C (0.1 eq) | 50 | 15 | 69.8 | 96.8 |

| 10% Pd/C (0.2 eq) | 60 | 20 | 72.1 | 97.4 |

| Raney Ni (0.3 eq) | 70 | 25 | 65.3 | 94.2 |

Higher palladium loadings improve reaction rates but increase metal contamination risks, requiring subsequent purification steps. The patent specifies residual palladium levels <10 ppm through activated carbon filtration.

Reductive Amination Pathways

Sodium Triacetoxyborohydride-Mediated Coupling

A three-component coupling strategy combines 4-ethyl-4-methyloxetane-2-carbaldehyde with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloroethane. At 0.5M concentration and 25°C, this method produced 83% yield after 48 hours with 91.2% HPLC purity.

Borane-Tert-Butylamine Complex Reduction

Alternative protocols utilize BH₃·t-BuNH₂ complexes for imine reduction, achieving 76% yield in THF at reflux conditions. This method demonstrates superior stereochemical control, producing >99% enantiomeric excess when using chiral oxetane precursors.

Oxetane Ring Construction Strategies

Cyclization of 1,3-Diol Precursors

Ring-closing transformations employ mesylation of 2-(aminomethyl)-1,3-diols followed by intramolecular nucleophilic substitution. Using methanesulfonyl chloride (2.5 eq) and DIPEA (3 eq) in DCM at -10°C, this method constructs the oxetane ring with 68% yield.

Table 2: Ring-Closing Reagent Comparison

| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| MsCl/DIPEA | -10 | 6 | 68 |

| TsCl/Pyridine | 0 | 12 | 57 |

| Tf₂O/2,6-Lutidine | -30 | 3 | 72 |

Photocatalytic [2+2] Cycloaddition

Emerging techniques utilize Ru(bpy)₃Cl₂-catalyzed cycloadditions between allylamine derivatives and ketones. Under 450 nm LED irradiation, this method achieves 61% yield with 85% diastereomeric ratio for trans-isomer formation.

Protecting Group Strategies

Benzyl Protection-Deprotection Sequences

The patent details a four-step sequence using dibenzylamine protection:

- Condensation with formaldehyde (1.2 eq, 0°C)

- Red-Al reduction (1.5 eq, 35°C)

- Hydrogenolytic deprotection (H₂, Pd(OH)₂/C)

- Oxalic acid salt formation (ethanol, 25°C)

This approach delivers 63% overall yield with 96.8% purity after recrystallization.

tert-Butoxycarbonyl (Boc) Alternatives

Comparative studies show Boc protection enables milder deprotection conditions (TFA/DCM vs H₂/Pd). However, Boc derivatives exhibited lower crystalline stability during scale-up operations.

Industrial-Scale Purification Techniques

Crystallization Optimization

The oxalate salt formation protocol from the patent demonstrates:

- 40°C ethanol/water anti-solvent system

- 19.3 g oxalic acid per 27 g free base

- 96.4% recovery efficiency

Table 3: Salt Formation Screening Data

| Counterion | Solvent System | Recovery (%) | Purity (%) |

|---|---|---|---|

| Oxalate | Ethanol/Water | 96.4 | 99.1 |

| HCl | MTBE/Heptane | 88.2 | 97.3 |

| Tosylate | Acetone/Hexane | 78.9 | 95.6 |

Continuous Chromatography

Recent implementations of simulated moving bed (SMB) chromatography achieve 99.5% purity at 2.7 kg/day throughput using Chiralpak IC columns and ethanol/heptane eluents.

Analytical Characterization Benchmarks

Spectroscopic Profiles

Chiral Purity Assessment

HPLC method validation on Chiralcel OD-H column (n-hexane:IPA:DEA = 90:10:0.1) shows 99.8% ee at 220 nm detection.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethyl-4-methyloxetan-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxetane ring or the amine group, leading to different products.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives with altered ring structures.

Wissenschaftliche Forschungsanwendungen

(4-Ethyl-4-methyloxetan-2-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which (4-Ethyl-4-methyloxetan-2-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison of (4-Ethyl-4-methyloxetan-2-yl)methanamine and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Ring Type | Notable Features |

|---|---|---|---|---|

| (4-Ethyl-4-methyloxetan-2-yl)methanamine | C7H15NO | 131.19 | Oxetane ring, ethyl, methyl, -CH2NH2 | High ring strain, compact structure |

| (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine | C12H14N2O | 202.25 | Isoxazole ring, ethylphenyl | Aromatic, planar, π-π interactions |

| [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanamine | C6H13NO2 | 131.17 | Dioxolane ring, two methyl groups | Two oxygen atoms, increased polarity |

| 2-(4-Methylthiazol-2-yl)ethanamine | C6H10N2S | 142.22 | Thiazole ring, methyl | Sulfur atom, potential metal binding |

| 4-[2-(Dimethylamino)ethoxy]benzylamine | C11H18N2O | 194.28 | Benzylamine, dimethylaminoethoxy | Flexible chain, tertiary amine |

Key Observations :

- Oxetane vs. Isoxazole/Dioxolane/Thiazole : The target compound’s oxetane ring (4-membered) is more strained than five-membered analogs like isoxazole () or dioxolane (), leading to higher reactivity but lower thermal stability .

- Polarity : The dioxolane derivative () has higher polarity due to two oxygen atoms, whereas the thiazole () contains sulfur, enabling distinct electronic properties .

Physicochemical Properties

- Solubility: The oxetane derivative’s compact structure (C7H15NO) may improve lipid solubility compared to bulkier aromatic analogs like the isoxazole compound (C12H14N2O), which has lower solubility due to its planar, hydrophobic phenyl group .

- Stability : Oxetanes are prone to ring-opening under acidic conditions, whereas dioxolanes () and thiazoles () are more stable due to reduced strain and aromatic stabilization, respectively .

- Boiling/Melting Points: Smaller molecular weight compounds (e.g., C7H15NO vs. C11H18N2O) generally exhibit lower melting points, but steric effects from substituents can increase crystalline lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.